

Application of C18:1 Ceramide-d7 in targeted ceramide profiling.

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Compound of Interest

Compound Name: C18:1 Ceramide-d7

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.[1][2] The specific acyl chain length of ceramides can determine their distinct biological functions. Targeted ceramide profiling, the quantitative analysis of specific ceramide species, is therefore essential for understanding their role in health and disease and for the development of novel therapeutics.

C18:1 Ceramide-d7 is a deuterated analog of C18:1 ceramide, making it an ideal internal standard for mass spectrometry-based targeted ceramide profiling. Its chemical properties are nearly identical to its endogenous counterpart, ensuring similar extraction efficiency and ionization response. The mass shift introduced by the deuterium atoms allows for its distinct detection from the endogenous C18:1 ceramide, enabling accurate and precise quantification. This application note provides detailed protocols for the use of C18:1 Ceramide-d7 in the targeted profiling of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Key Applications

- Internal Standard for Accurate Quantification: C18:1 Ceramide-d7 is used as an internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of C18:1 ceramide and other ceramide species.[3][4][5]
- Method Validation: It is instrumental in the validation of analytical methods for ceramide profiling, including the determination of linearity, accuracy, precision, and recovery.[3][6]
- Clinical and Preclinical Research: Enables the reliable measurement of ceramide levels in various biological matrices such as plasma, serum, tissues, and cells for disease biomarker discovery and for monitoring therapeutic efficacy in drug development.[4][5][7]

Quantitative Data Summary

The use of **C18:1 Ceramide-d7** as an internal standard allows for the generation of robust quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for targeted ceramide profiling.

Table 1: Typical Linearity Ranges for Ceramide Quantification

Ceramide Species	Linearity Range (ng/mL)	Correlation Coefficient (r²)	Reference
C16:0 Ceramide	2.2 - 1090	> 0.99	[8]
C18:0 Ceramide	1.2 - 575	> 0.99	[8]
C18:1 Ceramide	2.8 - 357	> 0.99	[9]
C24:0 Ceramide	2.6 - 1315	> 0.99	[8]
C24:1 Ceramide	5.6 - 714	> 0.99	[9]

Table 2: Method Validation Parameters for Ceramide Quantification



Paramete r	C16:0 Ceramide	C18:0 Ceramide	C18:1 Ceramide	C24:0 Ceramide	C24:1 Ceramide	Referenc e
LOD (ng/mL)	0.06	-	-	-	-	[10]
LOQ (ng/mL)	0.01 - 0.50	0.01 - 0.50	0.01 - 0.50	0.01 - 0.50	0.01 - 0.50	[11][12]
Intra-assay Precision (%CV)	< 15	< 15	< 15	< 15	< 15	[3]
Inter-assay Precision (%CV)	< 15	< 15	< 15	< 15	< 15	[3]
Accuracy (% Recovery)	98 - 109	98 - 109	78 - 91	98 - 109	78 - 91	[3][9]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a rapid and effective method for extracting ceramides from plasma or serum samples.

Materials:

- Plasma or serum samples
- C18:1 Ceramide-d7 internal standard solution (in methanol or ethanol)
- Ice-cold isopropanol (IPA)
- Microcentrifuge tubes
- Vortex mixer



· Refrigerated centrifuge

Procedure:

- Thaw plasma or serum samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μ L of the plasma/serum sample.
- Add a known amount of C18:1 Ceramide-d7 internal standard solution to each sample.
- Add 250 μL of ice-cold isopropanol (a 1:5 ratio of sample to IPA).[8]
- Vortex the mixture vigorously for 1 minute.
- Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[8]
- Vortex again for 1 minute.
- Incubate at 4°C for 2 hours to ensure complete protein precipitation.[8]
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
- Carefully transfer the supernatant containing the extracted ceramides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

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 Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Gradient:

0-1 min: 30% B

1-12 min: 30% to 100% B

12-15 min: 100% B

• 15.1-18 min: 30% B (re-equilibration)

MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

Desolvation Temperature: 350°C

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

C18:1 Ceramide: Precursor ion [M+H]+ → Product ion (m/z 264.3)

C18:1 Ceramide-d7: Precursor ion [M+H]+ → Product ion (m/z 271.3) (Note: Specific m/z values for precursor ions will depend on the exact mass of the ceramide species being analyzed and should be optimized.)

Visualizations





Experimental Workflow

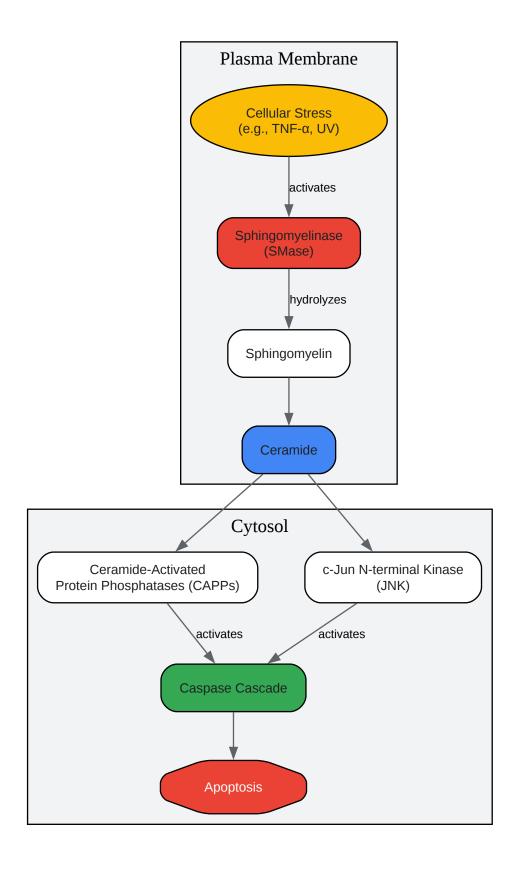


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